3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones. This compound is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring. The presence of a methoxyphenyl group at the 3-position adds to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a thiophene derivative, followed by cyclization with a suitable amine and a carbonyl compound under acidic or basic conditions. The reaction is often carried out in solvents such as dimethylformamide or ethanol, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidinones with different functional groups.
Scientific Research Applications
3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and neurodegenerative disorders
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis . Additionally, its neuroprotective effects may be mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: A related compound with a similar methoxyphenyl group but different core structure.
4-methyl benzonitrile: Another compound with a methoxyphenyl group, used in different chemical contexts.
AZD-8055: A pyrimidine-based compound with potential therapeutic applications.
Uniqueness
3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its fused ring system and the presence of a methoxyphenyl group This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-12-8-6-11(7-9-12)19-10-18-16-15(17(19)20)13-4-2-3-5-14(13)22-16/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEMCVCXVGMREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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